Methyl 2-amino-5-(methylamino)benzoate
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Overview
Description
Methyl 2-amino-5-(methylamino)benzoate is an organic compound with the molecular formula C9H12N2O2. It is a derivative of benzoic acid and is known for its applications in various fields, including organic synthesis and the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-5-(methylamino)benzoate can be synthesized through the methylation of methyl anthranilate or the esterification of N-methylanthranilic acid . One common method involves the reaction of 3g (0.02 mol) of methyl anthranilate with 20 mL of dimethyl sulfate (0.21 mol) in a 50 mL flask at room temperature for 12 hours. The reaction mixture is then poured into 40 mL of 1 mol NaOH solution, and the aqueous layer is extracted with ethyl acetate (30 mL × 3). The combined organic layers are washed with saturated brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(methylamino)benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Various substituted benzoates and related compounds.
Scientific Research Applications
Methyl 2-amino-5-(methylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the fragrance industry for its pleasant aroma and as a component in flavorings.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl anthranilate: A precursor in the synthesis of methyl 2-amino-5-(methylamino)benzoate.
N-methylanthranilic acid: Another precursor used in its synthesis.
Methyl 2-aminobenzoate: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its dual amino groups, which provide distinct reactivity and versatility in chemical synthesis. Its pleasant aroma also makes it valuable in the fragrance industry .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-amino-5-(methylamino)benzoate |
InChI |
InChI=1S/C9H12N2O2/c1-11-6-3-4-8(10)7(5-6)9(12)13-2/h3-5,11H,10H2,1-2H3 |
InChI Key |
NPRMIIVRCXREEZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)N)C(=O)OC |
Origin of Product |
United States |
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